molecular formula C13H19ClN2O2 B2768399 Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride CAS No. 1242828-67-6

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride

Cat. No.: B2768399
CAS No.: 1242828-67-6
M. Wt: 270.76
InChI Key: XJJUTDUZWCEUGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride typically involves the reaction of 5-amino-2-(piperidin-1-yl)benzoic acid with methanol in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and controlled temperature conditions are common practices to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-piperidin-1-ylbenzoate: This compound is structurally similar but lacks the hydrochloride salt form.

    5-amino-2-(piperidin-1-yl)benzoic acid: This is a precursor in the synthesis of Methyl 5-amino-2-(piperidin-1-yl)benzoate hydrochloride.

    N-oxides of Methyl 5-amino-2-(piperidin-1-yl)benzoate: These are oxidized derivatives of the compound.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

methyl 5-amino-2-piperidin-1-ylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)11-9-10(14)5-6-12(11)15-7-3-2-4-8-15;/h5-6,9H,2-4,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJUTDUZWCEUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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